

## A Technical Guide to Boc-Asp-OH: Properties, Suppliers, and Synthetic Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on N-tert-Butoxycarbonyl-L-aspartic acid (**Boc-Asp-OH**), a critical reagent in peptide synthesis and various applications within drug development. This document outlines its chemical properties, identifies key suppliers, and presents a detailed experimental protocol for its use in Solid-Phase Peptide Synthesis (SPPS). Furthermore, it addresses a common side reaction and offers a logical workflow for its synthetic application.

### **Core Properties and Identification**

**Boc-Asp-OH** is a derivative of the amino acid L-aspartic acid where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for the stepwise and controlled elongation of peptide chains during synthesis.



Property	Value	Reference
CAS Number	13726-67-5	[1]
Molecular Formula	C9H15NO6	
Molecular Weight	233.22 g/mol	
Appearance	White to off-white powder/solid	[2][3]
Melting Point	111-114 °C	[2]
Optical Rotation	[ $\alpha$ ]20/D -6.0°, c = 1 in methanol	
Synonyms	N-(tert-Butoxycarbonyl)-L- aspartic acid, Boc-L-aspartic acid	[1]

## **Key Suppliers**

A variety of chemical suppliers offer **Boc-Asp-OH**, ensuring its availability for research and manufacturing purposes. When selecting a supplier, it is essential to consider purity, available quantities, and the provision of comprehensive analytical data.



Supplier	Website
Sigma-Aldrich	INVALID-LINK
Santa Cruz Biotechnology	INVALID-LINK
Chem-Impex	INVALID-LINK
BOC Sciences	INVALID-LINK
Thermo Scientific Chemicals	INVALID-LINK
CDH Fine Chemical	INVALID-LINK
Protheragen	INVALID-LINK
ChemicalBook	INVALID-LINK
Fengchen Group Co., Ltd	INVALID-LINK

# Application in Solid-Phase Peptide Synthesis (SPPS)

**Boc-Asp-OH** is a fundamental building block in Boc-based SPPS, a widely used methodology for the chemical synthesis of peptides.[4] The Boc protecting group is stable under the conditions required for peptide bond formation but can be readily removed with moderate acids like trifluoroacetic acid (TFA).

# Experimental Protocol: Synthesis of a Tetrapeptide using Boc-SPPS

This protocol outlines the manual synthesis of a generic tetrapeptide on a solid support, incorporating **Boc-Asp-OH**. The principles described are broadly applicable, though specific reaction times and reagent excesses may require optimization based on the peptide sequence and the scale of the synthesis.

#### Materials:

Merrifield resin (or other suitable resin for Boc-SPPS)



- Boc-protected amino acids (including Boc-Asp(OBzl)-OH)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HBTU/HOBt)
- Scavengers for cleavage (e.g., anisole, thioanisole)
- Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

#### Procedure:

- Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.
- First Amino Acid Coupling:
  - Couple the C-terminal Boc-protected amino acid to the resin. For Boc-Asp-OH, it is crucial to use a side-chain protected derivative, such as Boc-Asp(OBzl)-OH, to prevent side reactions.[5] The benzyl ester on the side chain is removed during the final cleavage step with strong acids like HF.[5]
- Deprotection:
  - Remove the Boc protecting group by treating the resin with a solution of 50% TFA in DCM for 20-30 minutes.[6]
  - Wash the resin thoroughly with DCM and then DMF to remove residual TFA and the cleaved Boc group.
- Neutralization:



- Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of 5-10% DIEA in DMF.
- Wash the resin with DMF to remove excess base.
- Amino Acid Coupling:
  - Activate the next Boc-protected amino acid (e.g., Boc-Asp(OBzl)-OH) with a coupling agent like DCC or HBTU/HOBt in DMF.
  - Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
  - Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin test.
- Repeat Deprotection, Neutralization, and Coupling: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.
- Final Cleavage:
  - After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the resin-bound peptide and dry it.
  - Cleave the peptide from the resin and remove the side-chain protecting groups
    simultaneously using a strong acid such as HF or TFMSA in the presence of scavengers.
- Purification and Analysis:
  - Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash.
  - Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  - Characterize the purified peptide by mass spectrometry and amino acid analysis to confirm its identity and purity.

## **Logical Workflow for Boc-SPPS using Boc-Asp-OH**





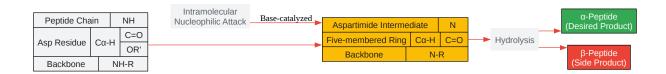
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**Boc-SPPS Experimental Workflow** 

### **Potential Side Reactions: Aspartimide Formation**

A significant side reaction associated with the incorporation of aspartic acid in peptide synthesis is the formation of aspartimide.[7][8] This intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain carbonyl group of the aspartic acid residue. This is particularly prevalent in sequences containing Asp-Gly or Asp-Ser motifs.[9] The formation of aspartimide can lead to a mixture of products, including the desired  $\alpha$ -peptide, the undesired  $\beta$ -peptide, and racemized products, which can be challenging to separate during purification.[7][9]

#### **Mechanism of Aspartimide Formation**



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